molecular formula C11H13N5S B1484039 3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole CAS No. 2098049-84-2

3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

Cat. No.: B1484039
CAS No.: 2098049-84-2
M. Wt: 247.32 g/mol
InChI Key: JVCQPBTWMPYBJZ-UHFFFAOYSA-N
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Description

3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole is a useful research compound. Its molecular formula is C11H13N5S and its molecular weight is 247.32 g/mol. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Applications

  • Synthetic Routes and Structural Diversity : Compounds like 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride have been utilized as starting materials in alkylation and ring closure reactions to generate a diverse library of compounds, including pyrazolines and pyridines, showcasing the versatility of heterocyclic compounds in synthesizing a wide array of chemical structures with potential biological and material applications (Roman, 2013).

  • Antimicrobial Activity : The synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-dione derivatives, and other annulated pyrazoles has been reported with investigations into their antimicrobial, anti-inflammatory, and analgesic activities. Such studies highlight the significance of heterocyclic compounds in developing new therapeutic agents (Zaki, Sayed, & Elroby, 2016).

  • Antibacterial Properties : Novel compounds with antibacterial properties, such as pyrazoline derivatives, have been synthesized and evaluated against various bacterial strains, demonstrating the role of heterocyclic chemistry in addressing antibiotic resistance (Rani et al., 2015).

  • Antiproliferative Activity : The synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines and their evaluation for antiproliferative activity against cancer cell lines underscore the potential of heterocyclic compounds in cancer research. The most potent compounds in this series have shown significant biological activity, highlighting the therapeutic potential of such structures (Razmienė et al., 2021).

  • Green Synthesis Approaches : The green synthesis of pyrano[2,3-c]-pyrazoles and pyrazolo[1,5-a]pyrimidines, utilizing solvent-free conditions, exemplifies the application of heterocyclic chemistry in developing environmentally friendly synthetic methodologies (Al-Matar et al., 2010).

Properties

IUPAC Name

3-(2-azidoethyl)-2-prop-2-ynyl-6,7-dihydro-4H-thiopyrano[4,3-c]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5S/c1-2-6-16-11(3-5-13-15-12)9-8-17-7-4-10(9)14-16/h1H,3-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVCQPBTWMPYBJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C(=C2CSCCC2=N1)CCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 2
Reactant of Route 2
3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 3
3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 4
3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 5
3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole
Reactant of Route 6
3-(2-Azidoethyl)-2-(prop-2-yn-1-yl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole

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